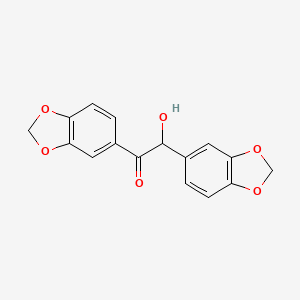

Piperoin

Description

The exact mass of the compound Piperoin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40921. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Piperoin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperoin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c17-15(9-1-3-11-13(5-9)21-7-19-11)16(18)10-2-4-12-14(6-10)22-8-20-12/h1-6,15,17H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSRFLSWNIACBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(=O)C3=CC4=C(C=C3)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001243508 | |

| Record name | 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4720-82-5 | |

| Record name | 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4720-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004720825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperonyloin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperonyloin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-(1,3-BENZODIOXOL-5-YL)-2-(HYDROXY)ACETYL)-1,3-BENZODIOXOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Piperine as a Bioavailability Enhancer

Mechanisms, Formulation Protocols, and Safety Profiles

Executive Summary

In the landscape of drug delivery, the "solubility-permeability interplay" remains the primary bottleneck for Class II and IV compounds (BCS). Piperine (1-piperoylpiperidine), the major alkaloid of black pepper (Piper nigrum), functions as a potent bioenhancer not merely by increasing solubility, but by actively modulating the metabolic and transport landscape of the enterocyte.[1][2]

This guide provides a technical deep-dive into utilizing piperine to potentiate the bioavailability of xenobiotics. It moves beyond basic descriptions to offer actionable formulation strategies and mechanistic validation.

Physicochemical Profile & The Solubility Challenge

Piperine presents a classic delivery paradox: it enhances the bioavailability of other substances while being poorly water-soluble itself (approx. 40 µg/mL).

-

Molecular Weight: 285.34 g/mol

-

LogP: ~3.69 (Highly lipophilic)

-

Melting Point: 130°C

-

Key Challenge: Crystalline lattice energy. To function as a bioenhancer, piperine must first be dissolved. Co-formulation strategies (detailed in Section 4) are often required to ensure the enhancer itself is available at the apical membrane.

Mechanisms of Action: The "Dual-Lock" Inhibition

Piperine does not act through a single pathway. It functions by disabling the body's primary "first-pass" defense mechanisms: metabolic degradation and efflux transport.

2.1 CYP450 Modulation (Metabolic Blockade)

Piperine acts as a mechanism-based inactivator of the Cytochrome P450 family, specifically CYP3A4, which metabolizes ~50% of marketed drugs.

-

Mechanism: Piperine forms a reactive metabolite (carbene intermediate) that covalently binds to the heme moiety of the CYP enzyme, rendering it catalytically inactive.

-

Result: Reduced presystemic metabolism in the enterocyte and hepatocyte.

2.2 P-glycoprotein (MDR1) Inhibition

P-glycoprotein (P-gp) is an ATP-dependent efflux pump on the apical membrane of enterocytes that ejects absorbed drugs back into the intestinal lumen.

-

Mechanism: Piperine lowers the membrane lipid order (fluidity) and competitively binds to the P-gp substrate site, preventing the efflux of co-administered drugs.

2.3 Glucuronidation Inhibition

It inhibits UDP-glucuronyltransferase (UGT), preventing the conjugation (and subsequent elimination) of compounds like curcumin.

Visualization: The Bioenhancement Pathway

Caption: Piperine disables the "First-Pass" defense by inhibiting CYP3A4 metabolism and blocking P-gp mediated efflux, allowing the target drug to pass into systemic circulation.

Case Study: The Curcumin Breakthrough

The definitive proof of piperine's efficacy comes from the seminal work by Shoba et al. (1998). Curcumin is the textbook example of a compound with high potential but near-zero bioavailability due to rapid glucuronidation.

Table 1: Pharmacokinetic Impact of Piperine on Curcumin (2g dose)

| Parameter | Curcumin Alone | Curcumin + Piperine (20mg) | Fold Increase |

| Cmax (Serum) | Low / Undetectable | Significant Peak | ~20-fold |

| AUC (0-t) | Minimal | High Exposure | 2000% |

| Tmax | Variable | 0.25 - 1.0 h | Accelerated |

| Clearance | Rapid | Significantly Reduced | N/A |

Data Source: Shoba et al. (1998).[1][3] Planta Medica.

Scientific Insight: The 2000% increase in humans (vs 154% in rats) highlights a critical species difference: humans have more aggressive glucuronidation pathways for curcumin, which piperine effectively throttles.

Formulation Protocol: Amorphous Solid Dispersion

To use piperine effectively, it must be co-processed with the target drug. Simple physical mixing is often insufficient due to segregation. The following protocol creates a Solid Dispersion using Solvent Evaporation, ensuring intimate molecular mixing.

Objective: Create a co-amorphous system of Piperine and Target Drug (e.g., Curcumin) using PVP K30 as a hydrophilic carrier.

Reagents & Equipment

-

Active: Piperine (95%+ purity)[3]

-

Carrier: Polyvinylpyrrolidone (PVP) K30 (prevents recrystallization)

-

Solvent: Ethanol (Absolute) or Dichloromethane (if drug requires)

-

Equipment: Rotary Evaporator, Vacuum Oven, DSC (for validation).

Step-by-Step Workflow

-

Stoichiometric Calculation:

-

Prepare a ratio of 1:1:4 (Drug : Piperine : PVP K30).

-

Note: The high polymer ratio is critical to maintain the amorphous state during storage.

-

-

Solubilization:

-

Dissolve Piperine and Drug in the minimum volume of Ethanol in a round-bottom flask. Sonicate until optically clear.

-

Add PVP K30 slowly under magnetic stirring. Stir for 30 mins.

-

-

Solvent Removal (Rotary Evaporation):

-

Set water bath to 45°C.

-

Apply vacuum. Rotate at 100 RPM.

-

Evaporate until a viscous gel/film forms.

-

-

Desiccation:

-

Transfer the residue to a vacuum oven at 40°C for 24 hours to remove residual solvent.

-

-

Pulverization & Sieving:

-

Crush the dried crust in a mortar. Pass through a #60 mesh sieve.

-

-

Validation (Self-Validating Step):

Visualization: Manufacturing Workflow

Caption: Solvent evaporation protocol for creating stable solid dispersions. The DSC step is critical for validating the amorphous transition.

Safety, Toxicology, and Limitations

While "natural," piperine is a potent bioactive agent.[2][7] Its mechanism (enzyme inhibition) is inherently a "drug interaction."

-

Therapeutic Index:

-

Reproductive Toxicity: High doses (10 mg/kg+) in animal models have shown decreases in intratesticular testosterone and sperm viability.

-

Contraindications:

-

Narrow Therapeutic Index Drugs: Do not use with Digoxin, Phenytoin, or Cyclosporine without strict monitoring. Piperine can elevate plasma levels of these drugs to toxic ranges.

-

Gastric Mucosa: High concentrations can be an irritant. Enteric coating is recommended for chronic use.

-

References

-

Shoba, G., et al. (1998).[1][9][3] Influence of Piperine on the Pharmacokinetics of Curcumin in Animals and Human Volunteers.[9][10] Planta Medica.

-

Bhardwaj, R. K., et al. (2002).[11][12] Piperine, a Major Constituent of Black Pepper, Inhibits Human P-glycoprotein and CYP3A4.[13] Journal of Pharmacology and Experimental Therapeutics.

-

Fitriani, L., et al. (2024). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system.[6] Journal of Pharmacy & Pharmacognosy Research.

-

European Food Safety Authority (EFSA). (2015).[7] Scientific Opinion on the safety of the use of piperine.[14][15] EFSA Journal.

-

Majeed, M., & Prakash, L. (2000). The medicinal uses of pepper. International Pepper Community.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. Shoba, G., Joy, D., Joseph, T., et al. (1998) Influence of Piperine on the Pharmacokinetics of Curcumin in Animals and Human Volunteers. Planta Medica, 64, 353-356. - References - Scientific Research Publishing [scirp.org]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. researchgate.net [researchgate.net]

- 6. jppres.com [jppres.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioperine.com [bioperine.com]

- 11. Piperine activates human pregnane X receptor to induce the expression of cytochrome P450 3A4 and multidrug resistance protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Safety Aspects of the Use of Isolated Piperine Ingested as a Bolus - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Bio-pharmacological Landscape of Piperine and Its Derivatives: A Technical Guide for Researchers

Abstract

Piperine, the principal alkaloid from Piper nigrum (black pepper), has transcended its role as a culinary spice to become a subject of intense scientific scrutiny.[1] This technical guide provides an in-depth exploration of the diverse biological activities of piperine and its synthetic derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. We delve into the molecular mechanisms and signaling pathways that underpin its well-documented anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Furthermore, this guide elucidates piperine's remarkable ability to enhance the bioavailability of other therapeutic agents, a characteristic with significant pharmacological implications. Detailed, field-proven experimental protocols are provided to empower researchers in their quest to unlock the full therapeutic potential of this versatile natural product.

Introduction: Beyond the Pungency - The Scientific Rationale for Investigating Piperine

For centuries, piperine has been a cornerstone of traditional medicine.[1] Modern scientific inquiry has now begun to validate these empirical observations, revealing a molecule with a remarkable spectrum of pharmacological activities.[2] The unique chemical structure of piperine, featuring a piperidine ring and a conjugated dienone system, allows for a multitude of biological interactions.[3] This guide will dissect the key bioactivities of piperine and its derivatives, providing both the foundational knowledge and the practical methodologies required for rigorous scientific investigation.

The Anti-inflammatory Cascade: Piperine's Modulation of Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases. Piperine has demonstrated potent anti-inflammatory effects by targeting key signaling pathways, most notably the NF-κB and MAPK pathways.

Mechanistic Insights: Inhibition of Pro-inflammatory Mediators

Piperine's anti-inflammatory prowess stems from its ability to suppress the production of pro-inflammatory cytokines and mediators. In vitro studies have shown that piperine significantly inhibits the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in human fibroblast-like synoviocytes stimulated with interleukin 1β (IL1β).[4] This inhibition is achieved, in part, by hindering the activation of transcription factors such as NF-κB and AP-1, which are central regulators of the inflammatory response.[5][6] Specifically, piperine has been shown to inhibit the phosphorylation of key proteins in the MAPK signaling cascade, including ERK, JNK, and p38, as well as the p65 subunit of NF-κB.[6]

Diagram: Simplified Representation of Piperine's Anti-inflammatory Action

Caption: Piperine exerts its anti-cancer effects through multiple mechanisms, leading to cancer cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [7][8] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. [8] Methodology:

-

Cell Culture:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of piperine or its derivatives for a specific duration (e.g., 24, 48, or 72 hours). [7]3. MTT Addition:

-

After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. [7][9]4. Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. [7][10]5. Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader. [8]6. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. [7]

-

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. [11][12] Methodology:

-

Cell Treatment and Harvesting:

-

Treat cancer cells with piperine or its derivatives for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight. [11]3. Staining:

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

-

Data Analysis:

-

Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

-

The Neuroprotective Agent: Combating Neurodegeneration

Emerging evidence suggests that piperine possesses significant neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [3]Its neuroprotective effects are attributed to its anti-inflammatory and antioxidant activities, as well as its ability to modulate key signaling pathways in the brain. [13]

Mechanistic Insights: Protecting Neurons from Damage

Piperine has been shown to protect neurons from excitotoxicity, a process of nerve cell damage or death caused by excessive stimulation by neurotransmitters like glutamate. [14]It can also attenuate neuroinflammation by inhibiting the activation of microglia and the production of pro-inflammatory cytokines in the brain. [13]Furthermore, its antioxidant properties help to mitigate oxidative stress, a major contributor to neuronal damage in neurodegenerative disorders. [13]

Experimental Protocol: In Vitro Neuroprotection Assay using PC12 Cells

PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are commonly used as a model system for neuronal studies.

Principle: A neurotoxic agent (e.g., corticosterone or β-amyloid) is used to induce cell death in PC12 cells. The ability of a test compound to prevent this cell death is a measure of its neuroprotective effect. [15] Methodology:

-

Cell Culture and Differentiation:

-

Culture PC12 cells and differentiate them into a neuronal phenotype using nerve growth factor (NGF).

-

-

Treatment:

-

Pre-treat the differentiated cells with various concentrations of piperine or its derivatives for a specific duration.

-

Induce neurotoxicity by adding a neurotoxic agent.

-

-

Assessment of Neuroprotection:

-

Cell viability can be assessed using the MTT assay.

-

Neuronal morphology can be observed using microscopy.

-

Levels of neuroprotective factors like brain-derived neurotrophic factor (BDNF) can be measured using RT-PCR or ELISA. [15]

-

The Bioavailability Enhancer: Unlocking the Potential of Other Drugs

One of the most significant and well-documented biological activities of piperine is its ability to enhance the bioavailability of a wide range of drugs and nutrients. [16][17]This "bioenhancing" effect has profound implications for improving the efficacy of existing therapies and reducing required dosages, thereby minimizing potential side effects.

Mechanistic Insights: Overcoming Barriers to Absorption and Metabolism

Piperine's bioenhancing properties are primarily attributed to its inhibition of drug-metabolizing enzymes and drug efflux transporters.

-

Inhibition of Cytochrome P450 Enzymes: Piperine is a potent inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is a major enzyme involved in the metabolism of a vast number of drugs in the liver and small intestine. [18]By inhibiting CYP3A4, piperine reduces the first-pass metabolism of co-administered drugs, leading to higher plasma concentrations and increased bioavailability.

-

Inhibition of P-glycoprotein (P-gp): Piperine also inhibits the function of P-glycoprotein (P-gp), an efflux transporter present in the intestinal epithelium that pumps drugs out of cells and back into the intestinal lumen, thereby limiting their absorption. [18]By blocking P-gp, piperine increases the intestinal absorption and cellular accumulation of various drugs.

Diagram: Mechanism of Piperine's Bioavailability Enhancement

Caption: Piperine enhances drug bioavailability by inhibiting P-glycoprotein and CYP3A4 in intestinal cells.

Experimental Protocol: In Vivo Pharmacokinetic Study

This type of study is essential to quantify the effect of piperine on the bioavailability of a co-administered drug.

Methodology:

-

Animal Model: Rats or mice are typically used.

-

Grouping:

-

Group I: Drug alone

-

Group II: Drug + Piperine

-

-

Procedure: a. Administer the drug orally to Group I. b. Co-administer the drug and piperine orally to Group II. [19] c. Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration. [20] d. Separate the plasma and store it at -80°C until analysis. [19]4. Drug Quantification:

-

Analyze the plasma samples to determine the concentration of the drug at each time point using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). [19]5. Data Analysis:

-

Plot the plasma concentration of the drug versus time for both groups.

-

Calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration

-

Tmax: Time to reach Cmax

-

AUC (Area Under the Curve): A measure of the total drug exposure over time.

-

-

A significant increase in Cmax and AUC in the group receiving piperine indicates enhanced bioavailability.

-

Synthesis of Piperine Derivatives: Expanding the Pharmacological Horizon

The chemical structure of piperine provides a versatile scaffold for the synthesis of novel derivatives with potentially enhanced biological activities and improved physicochemical properties.

General Synthetic Strategy

A common approach to synthesizing piperine derivatives involves the hydrolysis of piperine to piperic acid, followed by the coupling of piperic acid with various amines to form new amide derivatives. [21] Step 1: Hydrolysis of Piperine to Piperic Acid

-

Piperine is refluxed with a methanolic solution of potassium hydroxide (KOH) to cleave the amide bond, yielding piperic acid. [21] Step 2: Amide Coupling

-

Piperic acid is then coupled with a desired amine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide derivative. [21]

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data from the aforementioned assays should be summarized in well-structured tables.

Table 1: Hypothetical IC50 Values of Piperine and its Derivatives in Various Assays

| Compound | Anti-inflammatory (Carrageenan Assay, % Inhibition at 50 mg/kg) | Antioxidant (DPPH Assay, IC50 in µM) | Anticancer (MTT Assay on MCF-7 cells, IC50 in µM) |

| Piperine | 55.2 ± 4.8 | 25.6 ± 2.1 | 42.1 ± 3.5 |

| Derivative A | 72.5 ± 6.3 | 15.8 ± 1.4 | 28.9 ± 2.7 |

| Derivative B | 48.9 ± 5.1 | 30.1 ± 2.9 | 55.6 ± 4.9 |

| Indomethacin | 85.3 ± 7.2 | N/A | N/A |

| Ascorbic Acid | N/A | 5.2 ± 0.4 | N/A |

| Doxorubicin | N/A | N/A | 0.8 ± 0.1 |

| Statistically significant difference compared to the control (p < 0.05). Data are presented as mean ± standard deviation. |

Conclusion and Future Perspectives

Piperine and its derivatives represent a rich and promising source of bioactive compounds with a wide array of therapeutic applications. Their anti-inflammatory, antioxidant, anticancer, and neuroprotective properties, coupled with their remarkable ability to enhance the bioavailability of other drugs, position them as valuable leads in drug discovery and development. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the pharmacological potential of this fascinating class of natural products. Future research should focus on elucidating the precise molecular targets of piperine and its derivatives, as well as on conducting well-designed clinical trials to translate the promising preclinical findings into tangible therapeutic benefits for human health.

References

-

Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). (2022). MDPI. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Synthesis of Piperine Amide Derivatives and Evaluation of Their Anti-inflammatory Activity. (2021). RSU Proceedings. [Link]

-

DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]

-

Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. (2025). PMC. [Link]

-

Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. (2016). MDPI. [Link]

-

A Systematic Review of Piperine as a Bioavailability Enhancer. (2025). ResearchGate. [Link]

-

Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. (2019). PMC. [Link]

-

Western blot and immunocoprecipitation. a Western blot showed that... ResearchGate. [Link]

-

Effect of test substances on paw volume in carrageenan-induced paw edema in rats. ResearchGate. [Link]

-

Synthesising a novel derivatives of piperine from black pepper (Piper nigrum L.). (2015). ResearchGate. [Link]

-

Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. (2021). PMC. [Link]

-

Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models. (2009). PMC. [Link]

-

Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer. (2023). PMC. [Link]

-

Determination of the Potential Antioxidant Activity of Isolated Piperine from White Pepper Using DPPH, ABTS, and FRAP Methods. (2023). ResearchGate. [Link]

-

Evaluation of analgesic, anti-inflammatory, and antipyretic activity of piperine: An experimental study. (2020). ResearchGate. [Link]

-

Protective Effects of Piperine Against Corticosterone-Induced Neurotoxicity in PC12 Cells. (2014). MDPI. [Link]

-

Synthesis of Piperine Derivatives from Isolated Piperine and their Antimicrobial Activity. International Journal of Research in Biosciences and Agricultural Technology. [Link]

-

Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. (2024). PubMed. [Link]

-

Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models. (2009). Arthritis Research & Therapy. [Link]

-

Piperine-A Major Principle of Black Pepper: A Review of Its Bioactivity and Studies. (2019). MDPI. [Link]

-

Bioavailability enhancers of herbal origin: An overview. (2012). PMC. [Link]

-

Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. (2004). PMC. [Link]

-

Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). NIH. [Link]

-

Analysis of the Molecular Docking of Piperine with Cyclooxygenase-2, Followed by an In-Vivo Study of Its Anti-Inflammatory and A. (2025). ResearchGate. [Link]

-

Effect of piperine on different phases of cell cycle. Representative... ResearchGate. [Link]

-

Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells. (2022). MDPI. [Link]

-

Anticancer effect of piperine, a black pepper compound, regulating apoptosis mediated through extracellular vesicles and cathepsin D in acute leukemia. (2026). PubMed. [Link]

-

Piperine, a Major Constituent of Black Pepper, Inhibits Human P-glycoprotein and CYP3A4. (2002). The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). PMC. [Link]

-

Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation. (2015). PLOS One. [Link]

-

Piperine protects against cerebral ischemic injury by regulating the Caspase-1-mediated pyroptosis pathway. (2025). PMC. [Link]

-

In Vitro and In Vivo Anti-Inflammatory Activities of Benjakul: A Potential Medicinal Product from Thai Traditional. (2020). ScienceOpen. [Link]

- Process for the preparation of piperine.

-

Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. (2019). Taylor & Francis. [Link]

-

Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. (2025). ResearchGate. [Link]

-

Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. (2019). Taylor & Francis Online. [Link]

-

MTT (Assay protocol). (2023). protocols.io. [Link]

-

Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation. (2014). PMC. [Link]

-

Antioxidant Assay: The DPPH Method. LOUIS. [Link]

-

Piperine phytosomes for bioavailability enhancement of domperidone. University of Huddersfield Research Portal. [Link]

-

In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]

-

Novel pepper extract for enhanced P-glycoprotein inhibition. (2009). PubMed. [Link]

-

Antioxidant assay by DPPH Method \ Free radical scavening activity. (2020). YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 4. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation | PLOS One [journals.plos.org]

- 12. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protective Effects of Piperine Against Corticosterone-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. tandfonline.com [tandfonline.com]

- 20. pure.hud.ac.uk [pure.hud.ac.uk]

- 21. rsucon.rsu.ac.th [rsucon.rsu.ac.th]

Piperine-Mediated Modulation of Cytochrome P450: Mechanisms, Kinetics, and Bioenhancement Applications

[1]

Executive Summary

Piperine (1-piperoylpiperidine), the primary alkaloid in black pepper (Piper nigrum) and long pepper (Piper longum), acts as a potent bioenhancer by modulating the enzymatic activity of the Cytochrome P450 (CYP450) superfamily. Unlike simple competitive inhibitors, piperine exhibits a dual mechanism of action: it functions as a reversible inhibitor for certain isoforms while acting as a mechanism-based inactivator (MBI) for others, most notably CYP3A4. This guide provides a technical analysis of these interactions, detailing the kinetic parameters (

Part 1: Mechanistic Foundations

The Methylenedioxyphenyl (MDP) Ring & Carbene Formation

The structural core responsible for piperine’s inhibitory potency is the methylenedioxyphenyl (MDP) ring. This moiety is not chemically inert; it undergoes bioactivation by CYP450 enzymes, leading to "suicide inhibition."

-

Mechanism-Based Inactivation (MBI): Piperine is metabolized by CYP enzymes (specifically CYP3A4) to form a reactive carbene intermediate .

-

Heme Adduct Formation: This lipophilic carbene species attacks the ferric heme iron (

) at the active site of the CYP enzyme. -

Metabolic Intermediate Complex (MIC): The result is a stable, quasi-irreversible complex that prevents the enzyme from binding oxygen or metabolizing other substrates. This explains why piperine's bioenhancing effects can persist longer than its plasma half-life would suggest.

Competitive vs. Non-Competitive Inhibition

While MBI is the dominant mechanism for CYP3A4, piperine also exhibits mixed inhibition kinetics for other isoforms:

-

CYP1A2: Acts largely as a competitive inhibitor, competing with substrates like caffeine or theophylline for the active site.

-

CYP2C9: Exhibits non-competitive or mixed inhibition, altering the

of the enzyme.

Visualization: Mechanism of CYP Inactivation

The following diagram illustrates the conversion of Piperine into a reactive carbene and the subsequent inactivation of the CYP450 heme center.

Figure 1: Mechanism-Based Inactivation (MBI) of CYP450 by Piperine involving the formation of a reactive carbene intermediate.

Part 2: Isoform-Specific Profiling & Kinetics

Researchers must differentiate between isoforms to predict specific drug interactions. The table below synthesizes kinetic data from human liver microsome (HLM) studies.

Table 1: Kinetic Parameters of Piperine Inhibition

| CYP Isoform | Primary Mechanism | Clinical Relevance | |||

| CYP3A4 | Mechanism-Based Inactivation (MBI) | 4.0 - 30.7 | 30.7 | 0.041 | Major DDI risk; affects ~50% of drugs (e.g., Midazolam). |

| CYP1A2 | Competitive Inhibition | 18.8 | ~100 | N/A | Affects Theophylline, Caffeine metabolism. |

| CYP2C9 | Mixed / Non-Competitive | 89.0 | 13.3 | 0.054 | Moderate risk; affects Warfarin, Diclofenac. |

| CYP2D6 | Weak MBI | > 100 | N/A | N/A | Low clinical significance compared to 3A4. |

Note: Values represent ranges from varying literature sources depending on substrate and experimental conditions (e.g., pre-incubation time).

Part 3: Experimental Methodologies

To validate piperine's effects in a new drug formulation, a standard

Protocol: HLM Inhibition Assay (IC50 Shift)

Objective: Determine if piperine acts as a time-dependent inhibitor (MBI) of a specific CYP isoform.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Probe Substrate (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9).

-

Test Compound: Piperine (dissolved in DMSO, final concentration <0.1%).

Workflow Steps:

-

Preparation: Thaw HLMs on ice. Dilute to 0.5 mg/mL in phosphate buffer (pH 7.4).

-

Primary Incubation (Pre-incubation):

-

Prepare two sets of tubes: Set A (-NADPH) and Set B (+NADPH) .

-

Add Piperine (0.1 - 100

) to both sets. -

Add NADPH to Set B only.

-

Incubate at 37°C for 30 minutes . (This step allows the carbene intermediate to form in Set B).

-

-

Secondary Incubation (Substrate Reaction):

-

Dilute the pre-incubation mixture 1:10 into a secondary mixture containing the Probe Substrate and NADPH.

-

Incubate for specific linear time (e.g., 5-10 mins).

-

-

Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (IS).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Interpretation:

-

If

of Set B (pre-incubated with NADPH) is significantly lower than Set A, Piperine is a Time-Dependent Inhibitor (MBI) .

Visualization: Experimental Workflow

Figure 2: Workflow for HLM IC50 Shift Assay to distinguish reversible inhibition from mechanism-based inactivation.

Part 4: Bioenhancement & Clinical Implications[4][5][6]

The "Bioenhancer" concept relies on the simultaneous inhibition of Phase I metabolism (CYP450) and Phase III transport (P-glycoprotein/P-gp).

The Dual-Lock Mechanism

Piperine increases the bioavailability of hydrophobic drugs (Class II/IV BCS) via two synergistic pathways:

-

Hepatic/Intestinal Metabolism Blockade: Inhibition of CYP3A4 and UDP-glucuronosyltransferase (UGT) prevents the "first-pass effect," allowing more drug to enter systemic circulation.

-

Efflux Pump Inhibition: Piperine inhibits P-gp (MDR1) in the intestinal epithelium, preventing the pump from ejecting the drug back into the gut lumen.

Case Study: Curcumin

Curcumin has extremely poor bioavailability due to rapid glucuronidation and metabolism.

-

Data: Co-administration of Piperine (20 mg) with Curcumin (2 g) increased curcumin bioavailability by 2000% in humans.

-

Mechanism: Piperine inhibits intestinal glucuronidation and CYP3A4-mediated metabolism of curcumin.

Visualization: Bioenhancement Pathway

Figure 3: Dual-mechanism bioenhancement: Piperine blocks both the metabolic breakdown (CYP) and the cellular efflux (P-gp) of co-administered drugs.

Part 5: Safety & Toxicology

While beneficial for bioavailability, piperine poses significant Drug-Drug Interaction (DDI) risks.

-

Warfarin: Piperine inhibits CYP2C9, potentially elevating plasma warfarin levels and increasing bleeding risk.

-

Phenytoin: Metabolism inhibited by piperine, leading to potential toxicity (nystagmus, ataxia).

-

Rifampicin: Bioavailability is enhanced, which is beneficial for TB treatment, but dose adjustments may be required to avoid hepatotoxicity.

Recommendation: Drug developers must screen for piperine interactions early if the formulation involves herbal extracts or if the target patient population consumes high-pepper diets.

References

-

Piperine Is a Mechanism-Based Inactivator of CYP3A . Drug Metabolism and Disposition.

-

Curcumin, Piperine, and Capsaicin: A Comparative Study of Spice-Mediated Inhibition of Human Cytochrome P450 Isozyme Activities . Drug Metabolism and Disposition.

-

Piperine Alters the Pharmacokinetics and Anticoagulation of Warfarin in Rats . Dove Medical Press.

-

In vitro and in vivo inhibition of pulmonary cytochrome P450 activities by piperine . PubMed.[2]

-

Predicting Food–Drug Interactions between Piperine and CYP3A4 Substrate Drugs Using PBPK Modeling . Pharmaceutics (PMC).

-

Cytochrome P450 Inhibition Assay Protocol . Evotec / Cyprotex.

Methodological & Application

developing and validating an HPLC method for piperine quantification

Method Development, Optimization, and ICH Q2(R1) Validation

Executive Summary

Piperine (1-piperoylpiperidine) is the primary alkaloid responsible for the pungency of black pepper (Piper nigrum) and long pepper (Piper longum).[1][2] Beyond its culinary use, it is a critical bioenhancer in pharmaceutical formulations, known to inhibit CYP3A4 and P-glycoprotein, thereby increasing the bioavailability of drugs like curcumin and rifampicin.

Precise quantification of piperine is challenging due to its susceptibility to photo-isomerization (forming isopiperine, chavicine, and isochavicine) and its basic nature, which can cause peak tailing on standard silica-based columns. This Application Note details a robust, self-validating RP-HPLC method designed to overcome these stability and resolution challenges, fully compliant with ICH Q2(R1) guidelines.

Method Development Logic (Expertise & Experience)

Successful HPLC method development requires understanding the physicochemical properties of the analyte.

2.1 Spectral Characteristics & Detection

Piperine exhibits a conjugated diene system attached to a methylenedioxyphenyl ring.

-

Lambda Max (

): UV scanning indicates maximal absorbance at 340–343 nm . -

Causality: Selecting 340 nm maximizes sensitivity and minimizes baseline noise from mobile phase solvents (like methanol/acetonitrile cutoffs).

2.2 Stationary Phase Selection

Piperine is a weak base (

-

Result: Peak tailing and poor resolution.

-

Solution: Use of a high-purity, end-capped C18 column (e.g., Phenomenex Luna or Waters Symmetry) to minimize silanol activity.

2.3 Mobile Phase Optimization

To ensure sharp peak shape, the mobile phase pH must be controlled.

-

Buffer Selection: Acidic conditions are preferred to suppress silanol ionization.

-

The Choice: Acetonitrile : 0.1% Orthophosphoric Acid (60:40 v/v) .[3]

-

Why: Acetonitrile provides lower backpressure and sharper peaks than methanol. The phosphoric acid maintains a pH ~3.0, ensuring the alkaloid remains in a consistent ionization state, preventing peak splitting.

2.4 Critical Stability Insight (Photo-Isomerization)

WARNING: Piperine is highly photosensitive in solution. Exposure to light causes rapid isomerization to isochavicine (cis-cis), isopiperine (cis-trans), and chavicine (cis-cis).

-

Protocol Requirement: All standard and sample preparations must be performed in amber glassware. Autosampler trays should be covered or kept dark.

Method Development Workflow

The following diagram outlines the logical flow from analyte characterization to final method validation.

Figure 1: Logical workflow for developing a stability-indicating HPLC method for piperine.

Standard Operating Procedure (SOP)

4.1 Instrumentation & Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent (Quaternary Pump, PDA/UV) |

| Column | C18 (250 mm × 4.6 mm, 5 µm) (e.g., Luna C18 or equivalent) |

| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Wavelength | 340 nm |

| Injection Volume | 20 µL |

| Column Temp | 30°C |

| Run Time | 10–12 minutes (Piperine RT |

| Diluent | Methanol (HPLC Grade) |

4.2 Reagent Preparation

-

0.1% Orthophosphoric Acid (OPA): Add 1.0 mL of concentrated OPA (85%) to 1000 mL of Milli-Q water. Filter through a 0.45 µm nylon membrane filter and degas.

-

Mobile Phase: Mix Acetonitrile and 0.1% OPA solution in a 60:40 ratio. Sonicate for 15 minutes.

4.3 Standard Preparation (Amber Glassware Required)

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Piperine Reference Standard into a 10 mL amber volumetric flask. Dissolve in Methanol and make up to volume.[1][4]

-

Working Standard (50 µg/mL): Pipette 0.5 mL of Stock Solution into a 10 mL amber flask and dilute to volume with Mobile Phase.

4.4 Sample Preparation (Extracts/Formulations)

-

Weigh powder equivalent to ~10 mg piperine.

-

Extract with 50 mL Methanol in a volumetric flask; sonicate for 30 minutes (temperature controlled < 30°C).

-

Filter through 0.45 µm PTFE syringe filter.

-

Dilute with Mobile Phase to reach target concentration (~50 µg/mL).

Validation Protocol (ICH Q2(R1))[5][6][7]

This protocol ensures the method is "suitable for its intended purpose."

5.1 System Suitability

Before any validation run, inject the Working Standard (n=6).

-

Acceptance Criteria:

5.2 Linearity

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL from the stock.

-

Plot: Concentration (x) vs. Peak Area (y).

-

Criteria: Correlation coefficient (

)

5.3 Accuracy (Recovery Studies)

Spike a placebo or blank matrix with known amounts of piperine at 80%, 100%, and 120% levels.

-

Calculation:

-

Criteria: Mean recovery between 98.0% – 102.0%.

5.4 Precision

-

Repeatability (Intra-day): 6 injections of 100% concentration.

-

Intermediate Precision (Inter-day): Analysis on different days by different analysts.

-

Criteria: % RSD

2.0%.[1][3][5]

5.5 Specificity (Forced Degradation)

Subject the sample to stress to ensure the method separates degradation products (isomers).

-

Acid: 0.1N HCl, 60°C, 1 hr.

-

Base: 0.1N NaOH, 60°C, 1 hr.

-

Photolytic: Expose solution to UV light for 24 hours (Crucial for Piperine).

-

Criteria: Peak purity threshold met; resolution > 1.5 between piperine and any degradation peaks.

5.6 LOD & LOQ

Calculate based on the standard deviation of the response (

Validation Logic Diagram

The following decision tree illustrates the ICH validation process.

Figure 2: Step-by-step decision tree for ICH Q2(R1) validation compliance.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][6][7] Link

-

Hamrapurkar, P. D., et al. (2011). Quantitative Estimation of Piperine in Piper nigrum and Piper longum Using High Performance Thin Layer Chromatography. Journal of Applied Pharmaceutical Science. Link

-

Tiwari, A., et al. (2020).[1] A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.[3][8] Indian Journal of Pharmaceutical Education and Research.[8] Link

-

Kozukue, N., et al. (2007). Analysis of Piperine and Its Isomers in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. Journal of Agricultural and Food Chemistry.[8] Link

Sources

Advanced Synthesis of Piperine Derivatives: Protocols for Amide Diversification and Scaffold Modification

Executive Summary

Piperine (1-piperoylpiperidine), the primary alkaloid in Piper nigrum, is a critical scaffold in medicinal chemistry, widely recognized for its ability to inhibit P-glycoprotein (P-gp) efflux pumps and enhance the bioavailability of therapeutic agents.[1] However, the native piperidine ring often limits potency and solubility.

This guide details the synthetic pathways for generating high-purity piperine derivatives. We focus on the hydrolysis-amidation strategy , which offers the highest modularity for structure-activity relationship (SAR) studies. Unlike generic organic chemistry texts, this note addresses the specific instability of the methylenedioxy ring and the photosensitivity of the conjugated diene system during synthesis.

Strategic Synthetic Workflow

The synthesis of piperine derivatives generally follows two distinct logical paths: Divergent Synthesis (modifying the natural product) or Convergent Assembly (building the scaffold de novo).

Figure 1: Synthetic Decision Tree

Caption: Workflow distinguishing between scaffold isolation (Hydrolysis) and de novo construction. The Piperic Acid intermediate is the critical divergence point.

Module A: Preparation of the Core Scaffold (Piperic Acid)[1]

The prerequisite for generating an amide library is the cleavage of the native piperidine ring. While simple, this step requires strict pH control during workup to prevent the precipitation of salts rather than the free acid.

Protocol 1: Alkaline Hydrolysis of Piperine[1][2]

Rationale: We use methanolic KOH rather than aqueous bases to ensure the solubility of the lipophilic piperine starting material.

Reagents:

-

Piperine (Commercial grade, >95%)

-

Potassium Hydroxide (KOH) pellets

-

Methanol (HPLC grade)

-

Hydrochloric Acid (12M and 1M)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 10.0 g (35 mmol) of piperine in 150 mL of 20% methanolic KOH.

-

Reflux: Equip with a condenser and reflux at 70°C for 24–26 hours .

-

Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The reaction is complete when the high-Rf piperine spot disappears.

-

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove methanol. A yellow semi-solid residue will remain.

-

Acidification (Critical Step): Suspend the residue in 100 mL ice-cold water.

-

Action: Dropwise add HCl (initially 12M, then 1M for fine control) with vigorous stirring.

-

Target: Acidify to pH < 1 .[1] The yellow precipitate (Piperic Acid) will crash out.

-

-

Isolation: Filter the yellow solid under vacuum. Wash the cake copiously with cold water to remove KCl salts.

-

Drying: Dry in a vacuum oven at 50°C.

-

Expected Yield: 90–96%.

-

Stability Note: Store in amber vials. The conjugated diene is light-sensitive.

-

Module B: Amide Linkage Diversification

Once Piperic Acid is isolated, two primary methods exist for coupling new amines. The choice depends on the nucleophilicity of the amine and tolerance for racemization (if the amine is chiral).

Method Comparison: Activation Strategies

| Feature | Method A: Acid Chloride (Oxalyl Chloride) | Method B: Carbodiimide (EDC/HOBt) |

| Reactivity | Extremely High | Moderate/Tunable |

| Byproducts | CO, CO₂, HCl (Gaseous) | Water-soluble urea (Easy removal) |

| Racemization Risk | High (if amine is chiral) | Low (due to HOBt stabilization) |

| Moisture Sensitivity | High | Moderate |

| Recommended For | Simple, sterically hindered amines | Amino esters, chiral amines, complex scaffolds |

Protocol 2: EDC/HOBt Coupling (Preferred for Drug Discovery)

Rationale: This method avoids the harsh acidic conditions of acid chlorides, preserving sensitive functional groups on the target amine.

Reagents:

-

Piperic Acid (1.0 equiv)[1]

-

Target Amine (1.1 equiv)

-

EDC[2][3][4][5][6]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

-

HOBt (Hydroxybenzotriazole) (1.2 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)[7]

-

Solvent: Dichloromethane (DCM) or DMF (if solubility is poor)

Workflow:

-

Activation: Dissolve Piperic Acid (1 mmol) in anhydrous DCM (10 mL) under Nitrogen atmosphere.

-

Reagent Addition: Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol) at 0°C. Stir for 30 minutes.

-

Coupling: Add the Target Amine (1.1 mmol) followed by Et₃N (2.0 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Workup (Self-Validating):

-

Purification: Flash column chromatography (typically MeOH/DCM gradients).

Figure 2: Coupling Mechanism & Logic

Caption: The HOBt-mediated pathway prevents the formation of the unreactive N-acyl urea byproduct, ensuring high yields for valuable amines.

Scientific Integrity & Troubleshooting

The "Yellow" Indicator

Piperic acid and its conjugated derivatives are intensely yellow.

-

Troubleshooting: If your final product is colorless, you have likely lost the conjugation (reduced the double bond) or failed to couple the piperoyl moiety. Check 1H NMR for the characteristic alkene doublets at

6.0–7.5 ppm.

Stability of the Methylenedioxy Ring

The methylenedioxy ring on the aromatic system is sensitive to strong Lewis acids (e.g., AlCl₃, BBr₃). Avoid using these reagents for any downstream deprotection steps on the amine side. If deprotection is needed (e.g., Boc removal), use TFA/DCM, which is generally tolerated.

De Novo Synthesis (Knoevenagel Alternative)

If the desired derivative requires modification of the aromatic ring (e.g., replacing the methylenedioxybenzene with a fluorobenzene), hydrolysis of natural piperine is useless.

-

Protocol: React the substituted benzaldehyde with crotonic acid (or its derivatives) using piperidine as a catalyst in refluxing pyridine. This "Knoevenagel-Doebner" modification builds the scaffold from scratch [8].

References

-

Reshmi, S. K., et al. (2021).[1] "Synthesis of Piperine Amide Derivatives and Evaluation of Their Anti-inflammatory Activity." RSU International Research Conference Proceedings. Available at: [Link][1]

-

Organic Syntheses. (2010). "Coupling Reagents in Peptide Synthesis: EDC/HOBt Protocols." Org.[4][7] Synth. Available at: [Link]

-

Singh, I. P., & Jain, S. K. (2015). "Piperine and Derivatives: Trends in Structure-Activity Relationships."[8] Current Medicinal Chemistry. Available at: [Link]

- Tiwari, A., et al. (2020). "Piperine: A comprehensive review of methods of isolation, purification, and biological properties." Medicine in Drug Discovery. Elsevier.

-

Ren, J. W., et al. (2021).[7] "Synthesis of Amide without Racemization by Oxalyl Chloride." Organic Letters. Available at: [Link][7]

-

Mahy, R., et al. (2018). "Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation." Chemistry Research Journal. Available at: [Link]

Sources

- 1. rsucon.rsu.ac.th [rsucon.rsu.ac.th]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]

- 8. Piperine: Chemistry and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Leveraging Piperine in Advanced Drug Delivery Systems

Executive Summary

Piperine, the primary alkaloid from Piper nigrum (black pepper), has transcended its role as a common spice to become a cornerstone of bioenhancement in pharmaceutical sciences.[1][2] Its profound ability to modulate the pharmacokinetics of co-administered drugs presents a significant opportunity to overcome persistent challenges in drug delivery, particularly poor oral bioavailability. This guide provides an in-depth exploration of piperine's mechanisms, practical formulation strategies, and detailed protocols for its application and evaluation in drug delivery systems. The core principle behind piperine's utility is its function as a potent inhibitor of key metabolic enzymes and efflux transporters, effectively increasing the systemic exposure of therapeutic agents that would otherwise be rapidly cleared or poorly absorbed.[1][3][4]

The Foundational Science: Mechanisms of Piperine-Mediated Bioenhancement

Understanding why piperine works is critical to designing effective drug delivery systems. Its bioenhancing properties are not based on a single action but a multi-pronged attack on the primary barriers to oral drug absorption and metabolism.

2.1 Inhibition of Metabolic Enzymes (Phase I & Phase II)

Many orally administered drugs undergo extensive "first-pass metabolism" in the gut wall and liver, where enzymes chemically modify and often inactivate them before they can reach systemic circulation. Piperine significantly curtails this process.

-

Cytochrome P450 (CYP) Enzymes: Piperine is a well-documented inhibitor of several CYP450 isoforms, most notably CYP3A4, which is the most abundant and critical enzyme for metabolizing a vast array of drugs.[1][2][4][5] By inhibiting CYP3A4, piperine reduces the metabolic breakdown of co-administered drugs, allowing a greater concentration of the active compound to pass into the bloodstream.[1][2][5][6]

-

Glucuronidation: Piperine also inhibits Phase II metabolic enzymes, such as UDP-glucuronyltransferase.[7][8] This process, known as glucuronidation, attaches a glucuronic acid moiety to drugs to make them more water-soluble and easier to excrete. By slowing this process, piperine extends the half-life and systemic exposure of the drug.[8]

2.2 Inhibition of Efflux Transporters

Efflux pumps are protein transporters located in the cell membranes of intestinal enterocytes that actively pump drugs from inside the cell back into the intestinal lumen, preventing their absorption.

-

P-glycoprotein (P-gp): Piperine is a potent inhibitor of P-glycoprotein, a primary efflux pump that contributes to the low bioavailability of many therapeutic agents, including chemotherapeutics and antivirals.[1][4][5][8][9] By blocking P-gp, piperine effectively "traps" the drug inside the intestinal cells, facilitating its passage into circulation.[8]

2.3 Additional Mechanisms Beyond specific enzyme and transporter inhibition, piperine may also enhance absorption through non-specific mechanisms. These include increasing the fluidity of the intestinal brush border membrane and modulating tight junctions, which can enhance the permeability of the intestinal wall to co-administered drugs.[3][10][11][12]

Visualizing the Mechanism

The following diagram illustrates the dual-action mechanism by which piperine enhances the bioavailability of an orally administered drug.

Caption: Piperine's dual inhibition of P-gp efflux pumps and CYP3A4 metabolic enzymes.

Application Note 1: Formulation of Drug-Piperine Co-loaded Nanoparticles

Co-encapsulating a therapeutic agent with piperine into a single nanoparticle delivery system ensures that both molecules are delivered to the site of absorption simultaneously. This approach is superior to simple co-administration of separate formulations. This protocol details the preparation of polymeric nanoparticles co-loading a model drug (e.g., Curcumin) and piperine using a nanoprecipitation method.[13][14]

3.1 Rationale for Method Selection The nanoprecipitation (or solvent displacement) method, often referred to as the Fessi method, is chosen for its simplicity, scalability, and ability to produce nanoparticles with a small particle size and narrow distribution.[13][14][15] It avoids harsh processing conditions like high shear homogenization or high temperatures, which is ideal for sensitive molecules like curcumin.

3.2 Materials & Equipment

-

Active Pharmaceutical Ingredient (API): Curcumin

-

Bioenhancer: Piperine

-

Polymer: Poly(lactic-co-glycolic acid) (PLGA) - (50:50, MW 10-20 kDa)

-

Organic Solvent: Acetone (HPLC Grade)

-

Aqueous Phase/Stabilizer: Polyvinyl Alcohol (PVA) solution (1% w/v in deionized water)

-

Equipment: Magnetic stirrer, bath sonicator, rotary evaporator, refrigerated centrifuge, particle size analyzer.

3.3 Step-by-Step Protocol

-

Preparation of Organic Phase:

-

Accurately weigh 50 mg of PLGA, 10 mg of Curcumin, and 5 mg of Piperine.

-

Dissolve all three components in 5 mL of acetone in a glass vial.

-

Sonicate the mixture for 5-10 minutes at 40 kHz to ensure complete dissolution.[13] Causality Note: Ensuring a homogenous organic phase is critical for uniform drug and polymer precipitation and consistent particle formation.

-

-

Preparation of Aqueous Phase:

-

Prepare a 1% w/v PVA solution by slowly adding 1 g of PVA to 100 mL of deionized water while stirring continuously. Heat gently to ~60°C if necessary to aid dissolution, then cool to room temperature.

-

Filter the PVA solution through a 0.45 µm filter to remove any aggregates. Causality Note: PVA acts as a stabilizer, adsorbing to the nanoparticle surface as it forms, preventing aggregation and controlling final particle size.

-

-

Nanoprecipitation:

-

Place 20 mL of the 1% PVA solution into a beaker on a magnetic stirrer. Set the stirring speed to approximately 500 rpm.[13]

-

Using a syringe pump (or a steady hand with a pipette), add the organic phase dropwise into the center of the vortex of the stirring aqueous phase.

-

A milky nanosuspension will form spontaneously as the solvent diffuses into the aqueous phase, causing the polymer and encapsulated drugs to precipitate.[13]

-

-

Solvent Evaporation & Particle Hardening:

-

Leave the nanosuspension stirring at room temperature in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of acetone.[13] Causality Note: This step is crucial for hardening the nanoparticles and removing residual organic solvent, which is essential for biocompatibility.

-

-

Purification and Concentration:

-

Transfer the nanosuspension to centrifuge tubes.

-

Centrifuge at 15,000 rpm for 20 minutes at 4°C.[13] This will pellet the nanoparticles.

-

Carefully discard the supernatant, which contains excess PVA and unencapsulated drug/piperine.

-

Resuspend the nanoparticle pellet in a small volume of deionized water and wash by repeating the centrifugation step twice more.

-

-

Characterization & Storage:

-

Resuspend the final pellet in a suitable buffer or deionized water.

-

Characterize the nanoparticles for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. An acceptable formulation would have a particle size < 200 nm, a PDI < 0.3, and a zeta potential sufficient to ensure colloidal stability.[14]

-

For long-term storage, the nanosuspension can be lyophilized (freeze-dried) with a cryoprotectant (e.g., 5% trehalose).

-

Workflow Visualization

Caption: Workflow for preparing drug-piperine co-loaded polymeric nanoparticles.

Application Note 2: In Vitro Evaluation of P-glycoprotein Inhibition

The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal absorption and identifying substrates of efflux pumps like P-gp.[16][17][18] This protocol describes how to use this assay to validate the P-gp inhibitory activity of piperine.

4.1 Principle of the Assay Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express key transporters found in the small intestine, including P-gp.[16] By measuring the transport of a known P-gp substrate (e.g., Digoxin) across this monolayer in both directions (Apical-to-Basolateral and Basolateral-to-Apical), we can determine an "efflux ratio." A high efflux ratio indicates that the compound is actively pumped out by P-gp. The test is then repeated in the presence of piperine. A significant reduction in the efflux ratio confirms piperine's inhibitory effect.[8][16]

4.2 Materials & Equipment

-

Cell Line: Caco-2 cells (ATCC)

-

Culture Medium: DMEM with 10% FBS, 1% Non-Essential Amino Acids, 1% Penicillin-Streptomycin.

-

Assay Plates: 12- or 24-well Transwell® plates (e.g., 0.4 µm pore size polycarbonate membrane).

-

P-gp Substrate: Digoxin

-

Test Inhibitor: Piperine

-

Positive Control Inhibitor: Verapamil

-

Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.

-

Equipment: Cell culture incubator, laminar flow hood, plate reader or LC-MS/MS for quantification, TEER meter (e.g., Millicell® ERS-2).

4.3 Step-by-Step Protocol

-

Cell Seeding and Culture:

-

Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of ~60,000 cells/cm².

-

Culture the cells for 21 days, replacing the medium in both apical and basolateral compartments every 2-3 days.[19] Causality Note: This extended culture period is essential for the cells to differentiate and form a confluent monolayer with functional tight junctions and transporter expression.

-

-

Monolayer Integrity Check:

-

Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >250 Ω·cm² to confirm monolayer integrity.[19]

-

Optionally, perform a Lucifer Yellow permeability test. Rejection rates should be >98%.

-

-

Transport Experiment Setup:

-

Gently wash the monolayers twice with pre-warmed (37°C) transport buffer.

-

Prepare donor solutions in transport buffer:

-

Group 1: Digoxin (10 µM)

-

Group 2: Digoxin (10 µM) + Piperine (e.g., 20 µM)

-

Group 3: Digoxin (10 µM) + Verapamil (100 µM) (Positive Control)

-

-

For each group, you will test transport in two directions:

-

A→B (Absorption): Add donor solution to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.

-

B→A (Efflux): Add donor solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

-

-

-

Incubation and Sampling:

-

Incubate the plates at 37°C on an orbital shaker (50 rpm) for 2 hours.

-

At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.

-

-

Quantification and Data Analysis:

-

Analyze the concentration of Digoxin in all samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

-

dQ/dt = Rate of drug appearance in the receiver chamber

-

A = Surface area of the membrane (cm²)

-

C₀ = Initial concentration in the donor chamber

-

-

Calculate the Efflux Ratio (ER) for each group: ER = Papp (B→A) / Papp (A→B)

-

4.4 Interpretation of Results

-

Digoxin Alone: Expect a high Efflux Ratio (typically > 2.0), confirming it is a P-gp substrate.[16]

-

Digoxin + Verapamil: The Efflux Ratio should be significantly reduced, approaching 1.0, validating the assay's sensitivity to P-gp inhibition.

-

Digoxin + Piperine: A significant reduction in the Efflux Ratio compared to Digoxin alone demonstrates that piperine is an effective inhibitor of P-gp-mediated efflux.

Data Presentation: Pharmacokinetic Impact of Piperine

The ultimate validation of a bioenhancer is its performance in vivo. Co-administration of piperine has been shown to dramatically alter the pharmacokinetic profiles of numerous drugs. The table below summarizes data from literature, showcasing the significant increase in bioavailability.

| Drug | Dosage (Drug + Piperine) | Species | Key Pharmacokinetic Parameter | Fold Increase with Piperine | Reference |

| Curcumin | 2 g/kg + 20 mg/kg | Rat | Bioavailability (AUC) | ~20-fold (2000%) | [2] |

| Rifampicin | Standard Dose + Piperine | Human | Bioavailability (AUC) | 1.6-fold (60%) | |

| Amoxicillin | Standard Dose + Piperine | Rat | Peak Plasma Conc. (Cmax) | ~1.5-fold | [20][21] |

| Nevirapine | Standard Dose + Piperine | Rat | Bioavailability (AUC) | ~2.5-fold | |

| Docetaxel | Standard Dose + Piperine | Rat | Bioavailability (AUC) | ~2.2-fold | [10] |

Note: AUC (Area Under the Curve) represents total drug exposure over time. Cmax represents the maximum concentration of the drug in plasma.

Conclusion and Future Perspectives

Piperine stands as a validated, potent, and versatile tool in the drug delivery arsenal. Its well-understood mechanisms of action allow for rational design of enhanced drug formulations. By incorporating piperine directly into advanced delivery systems like nanoparticles, liposomes, or solid dispersions, researchers can ensure synchronized delivery to the absorption site, maximizing the bioenhancement effect.[22][23][24][25][26][27] The provided protocols offer a robust framework for formulating and validating these systems. Future work should continue to explore novel formulation technologies and expand the application of piperine to a wider range of therapeutics, including biologics and gene-based medicines, potentially unlocking the oral delivery route for molecules that were previously limited to parenteral administration.

References

- Cathers, M. (2023). Black pepper extract and CYP3A4 inhibition.

- Khajuria, A., et al. (2025). Role of Piperine as an Effective Bioenhancer in Drug Absorption.

- Lee, S. Y., et al. (n.d.). Piperine-mediated drug interactions and formulation strategy for piperine: recent advances and future perspectives. PubMed.

- Tiwari, A. K., et al. (n.d.).

- Lee, S. Y., et al. (2025). Piperine-mediated drug interactions and formulation strategy for piperine: Recent advances and future perspectives.

- Mechanisms of Action. (n.d.). BioPerine®.

- Dudhatra, G. B., et al. (n.d.). A Comprehensive Review on Pharmacotherapeutics of Herbal Bioenhancers. PMC.

- Bhardwaj, R. K., et al. (n.d.). Piperine, a Major Constituent of Black Pepper, Inhibits Human P-glycoprotein and CYP3A4.

- Black pepper extract and CYP3A4 inhibition. (n.d.).

- Al-Humayyd, M. S. (2020).

- Meghwal, M., & Goswami, T. K. (2013). Piperine-A Major Principle of Black Pepper: A Review of Its Bioactivity and Studies. MDPI.

- Al-khamis, K. I., et al. (n.d.). EFFECT OF PIPERINE, A MAJOR COMPONENT OF BLACK PEPPER, ON THE PHARMACOKINETICS OF DOMPERIDONE IN RATS. Journal of Physiology and Pharmacology.

- Bhardwaj, R. K., et al. (n.d.). Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4.

- Feng, X., et al. (n.d.). Full article: Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Taylor & Francis Online.

- Khajuria, A., et al. (n.d.). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. PubMed.

- Chen, Y., et al. (2024).

- Jain, S., et al. (2025). A Systematic Review of Piperine as a Bioavailability Enhancer.

- Moorthi, C., et al. (n.d.). Preparation and characterization of curcumin-piperine dual drug loaded nanoparticles. NIH.

- Han, Y., et al. (2008). In vitro and in vivo evaluation of the effects of piperine on P-gp function and expression.

- Al-Suhaimi, E. A., et al. (2023). Formulation of Piperine-Loaded Nanoemulsion: In Vitro Characterization, Ex Vivo Evaluation, and Cell Viability Assessment. NIH.

- Caco-2 Permeability Assay. (n.d.). Evotec.

- Moorthi, C., et al. (n.d.). Preparation and characterization of curcumin-piperine dual drug loaded nanoparticles.

- Jain, S., et al. (2023). View of A Systematic Review of Piperine as a Bioavailability Enhancer. Journal of Drug Delivery and Therapeutics.

- Al-Suhaimi, E. A., et al. (2023). Formulation of Piperine-Loaded Nanoemulsion: In Vitro Characterization, Ex Vivo Evaluation, and Cell Viability Assessment. ACS Omega.

- Hiwale, A. R., et al. (n.d.).

- Kakiuchi, N., et al. (n.d.). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. PMC - NIH.

- Wankhede, S. (2022). (PDF) FORMULATION OF PIPERINE HERBAL NANOPARTICLE AND IN VITRO EVALUATION.

- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.).

- Hiwale, A. R., et al. (2025). Effect of co-administration of piperine on pharmacokinetics of ??

- Moorthi, C., et al. (n.d.). Preparation and characterization of curcumin–piperine dual drug loaded nanoparticles.

- Caco-2 Permeability Assay. (n.d.). Enamine.

- PIPERINE AS A BIOAVAILABILITY ENHANCER A REVIEW. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).

- Docking Studies of Piperine-Vitamin a Conjugate to Study the Increase in Bioavailability of Vitamin A. (n.d.).

- Al-Bazzaz, F. Y., et al. (2022).

- ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).

- Moorthi, C., et al. (n.d.). Preparation and characterization of curcumin-piperine dual drug loaded nanoparticles. Semantic Scholar.

- Zhang, X., et al. (n.d.). Preparation, characterisation and evaluation of curcumin with piperine-loaded cubosome nanoparticles. PubMed.

Sources

- 1. login.personifygo.com [login.personifygo.com]

- 2. pharmacist.com [pharmacist.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]